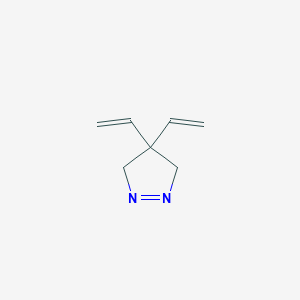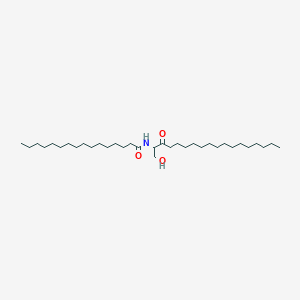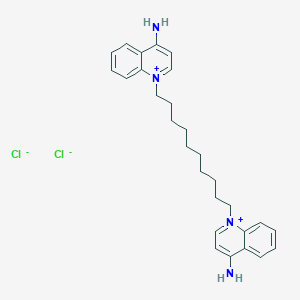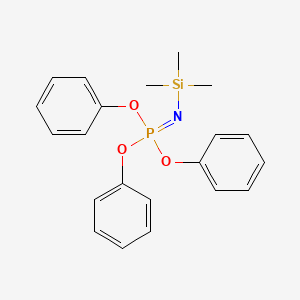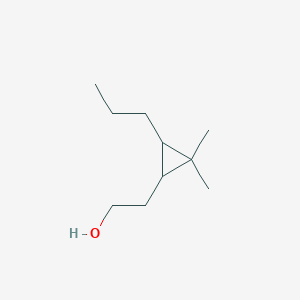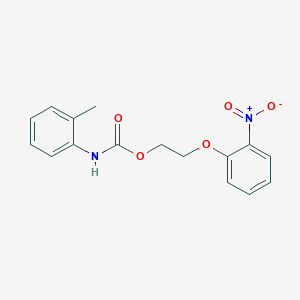
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenoxy group, an ethyl linker, and a methylphenyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-aminophenoxy)ethyl (2-methylphenyl)carbamate.
Reduction: Formation of 2-(2-nitrophenoxy)ethanol and 2-methylphenylamine.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate moiety can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
- Ethyl N-(2-ethylphenyl)carbamate
- Ethyl N-(2,6-diethylphenyl)carbamate
- Ethyl N-(4-chloro-2-methylphenyl)carbamate
- Ethyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate is unique due to the presence of both a nitrophenoxy group and a methylphenyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
62643-97-4 |
|---|---|
分子式 |
C16H16N2O5 |
分子量 |
316.31 g/mol |
IUPAC名 |
2-(2-nitrophenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O5/c1-12-6-2-3-7-13(12)17-16(19)23-11-10-22-15-9-5-4-8-14(15)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
InChIキー |
PGDDSUKEOMHQCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)OCCOC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


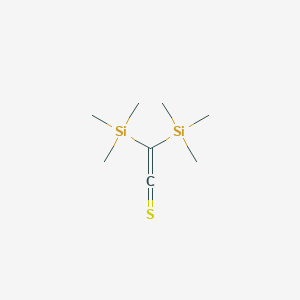
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
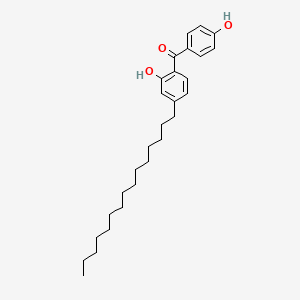
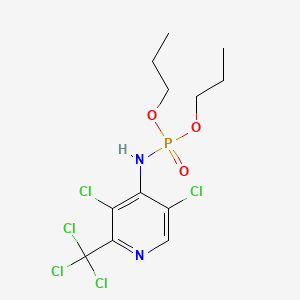
![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
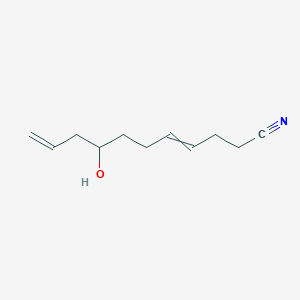
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
